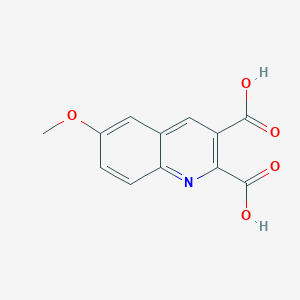

6-Methoxyquinoline-2,3-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92513-52-5 |

|---|---|

Molecular Formula |

C12H9NO5 |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

6-methoxyquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO5/c1-18-7-2-3-9-6(4-7)5-8(11(14)15)10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |

InChI Key |

XHNRULRQAVVDBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

The Significance of Quinoline Dicarboxylic Acid Scaffolds in Organic Synthesis and Beyond

Quinoline (B57606) dicarboxylic acids are a class of compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. The rigid, planar structure of the quinoline ring system, combined with the presence of two carboxylic acid groups, imparts a unique set of properties that make these scaffolds valuable as synthetic intermediates and as core structures in the design of functional molecules.

The strategic placement of the carboxylic acid groups on the quinoline ring allows for a diverse range of chemical transformations. These functional groups can serve as handles for the introduction of other moieties through esterification, amidation, or other coupling reactions. This versatility makes quinoline dicarboxylic acids key building blocks in the construction of more complex molecular frameworks, including covalent organic frameworks (COFs) which have applications in areas such as gas storage and catalysis.

From a medicinal chemistry perspective, the quinoline nucleus is a well-established pharmacophore found in a variety of therapeutic agents. The addition of dicarboxylic acid functionalities can enhance the drug-like properties of these molecules, for instance, by improving their solubility or enabling them to act as specific enzyme inhibitors. Research has shown that quinoline carboxylic acid derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, certain quinoline-2,4-dicarboxylic acids have been investigated as inhibitors of the glutamate (B1630785) vesicular transport system.

A Historical Context of Methoxyquinoline Derivatives in Academic Inquiry

The study of methoxyquinoline derivatives has a rich history intertwined with the development of medicinal chemistry. The parent compound, 6-methoxyquinoline (B18371), has been a crucial intermediate in the synthesis of various pharmaceuticals. nbinno.com Its derivatives have been explored for a wide array of therapeutic applications, including the development of anti-inflammatory and anti-cancer agents. nbinno.com

Historically, the Skraup synthesis has been a prominent method for the production of 6-methoxyquinoline. google.com This reaction involves the condensation of a p-anisidine (B42471) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. google.com Over the years, modifications and alternative synthetic routes have been developed to improve yields and reduce the harshness of reaction conditions.

The presence of the methoxy (B1213986) group at the 6-position of the quinoline (B57606) ring is known to influence the electronic properties of the molecule, which in turn can modulate its biological activity. This has made 6-methoxyquinoline and its derivatives attractive targets for synthetic chemists aiming to create novel compounds with tailored pharmacological profiles.

Scope and Research Objectives Pertaining to 6 Methoxyquinoline 2,3 Dicarboxylic Acid

Chemo- and Regioselective Synthesis of the Quinoline Core

The foundational step in synthesizing the target compound is the construction of the 6-methoxy-substituted quinoline ring. This requires methodologies that are both chemoselective, favoring the desired bond formations while leaving other functional groups intact, and regioselective, ensuring the methoxy (B1213986) group is positioned correctly at the C-6 position of the quinoline nucleus.

Cyclization Reactions and Their Optimization

The formation of the quinoline ring system is typically achieved through cyclization reactions, with several classical methods being continuously optimized for higher yields and milder conditions. jocpr.com

The Skraup synthesis is a traditional and scalable method for producing quinolines. guidechem.com It involves the reaction of an aniline (B41778) derivative, in this case, p-anisidine (B42471) (4-methoxyaniline), with glycerol (B35011), an oxidizing agent like nitrobenzene, and a dehydrating agent such as concentrated sulfuric acid. guidechem.comnbinno.com However, the classical Skraup reaction suffers from drawbacks, including intense and sometimes violent reaction conditions and the polymerization of intermediates, which can lead to low yields. guidechem.comgoogle.com

Another significant approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method offers a pathway to substituted quinolines under mild conditions. The reaction proceeds via a 6-endo-dig cyclization promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov Optimization of this reaction involves careful selection of the electrophile, base, and solvent. For instance, using 2 equivalents of ICl and sodium bicarbonate in acetonitrile (B52724) at room temperature has been identified as an effective condition. nih.gov The electronic nature of substituents on the aniline ring can significantly impact reaction times and yields; electron-rich anilines generally lead to good to excellent yields. nih.gov

Modern advancements also include metal-free protocols. For example, a method employing iodine as a catalyst for the condensation of anilines with vinyl ethers provides an efficient route to 2-methylquinolines. researchgate.net Microwave-assisted synthesis using catalysts like Nafion® NR50 has also been shown to produce 2,3-dialkylquinolines in good to excellent yields with significantly reduced reaction times. researchgate.net

| Reaction Type | Key Reagents | Typical Conditions | Advantages of Optimization | Reference |

|---|---|---|---|---|

| Modified Skraup Synthesis | p-Anisidine, Glycerol, H₂SO₄, Ferrous sulfate, Boric acid | Reflux at 140°C, 8-8.5 hours | Increased yield, controlled reaction intensity | guidechem.com, google.com |

| Electrophilic Cyclization | N-(2-alkynyl)aniline, ICl, NaHCO₃ | Room temperature, in MeCN | Mild conditions, good yields, functional group tolerance | nih.gov |

| Metal-Free Condensation | p-Anisidine, Ethyl vinyl ether, Iodine (catalyst) | Varies, often mild | Avoids transition metal catalysts | researchgate.net |

| Microwave-Assisted Cyclization | Anilines, Propionaldehyde, Nafion® NR50 | Microwave irradiation | Rapid, high yields, environmentally friendly | researchgate.net |

Functionalization Strategies for Methoxy and Carboxylic Acid Groups

The strategic placement of the methoxy group is typically achieved by starting with a pre-functionalized precursor, such as p-anisidine, where the methoxy group directs the cyclization to form the 6-methoxyquinoline (B18371) core. nih.gov Post-synthetic functionalization of the quinoline ring is also a viable strategy, often relying on C-H activation methods. nih.gov Transition metal catalysis allows for the site-selective introduction of various functional groups, although this is more commonly used for positions other than the pre-determined methoxy group in this context. nih.gov

While the dicarboxylic acid groups are the focus of Section 2.2, it is relevant to note that functionalization strategies can also create handles for their later introduction. For instance, Vilsmeier-Haack cyclization can introduce a formyl group, which can be a precursor to a carboxylic acid function. researchgate.net Similarly, the introduction of alkyl groups at the 2- and 3-positions, which can later be oxidized, is a key functionalization strategy.

Synthesis of Key Intermediates: 6-Methoxyquinoline and Related Structures

The primary intermediate for the synthesis of the target compound is 6-Methoxyquinoline. As detailed previously, the modified Skraup reaction is a prominent industrial method for its production. guidechem.comnbinno.com Starting with p-methoxyaniline (p-anisidine), this method provides a cost-effective route to the desired quinoline core. guidechem.comnbinno.com

Alternative green chemistry approaches have been developed. One such method involves the reaction of p-anisidine with 1,3-propanediol (B51772) using a transition metal catalyst and co-catalysts in an oxygen atmosphere. chemicalbook.com This process, conducted at 150°C for 12 hours, results in a 72% yield of 6-methoxyquinoline, highlighting a more environmentally benign pathway. chemicalbook.com

Another key intermediate structure is 6-methoxyquinolin-8-amine, which is synthesized from 4-methoxy-2-nitroaniline (B140478) and glycerol via a Skraup reaction to yield 6-methoxy-8-nitroquinoline (B1580621), followed by reduction with stannous chloride (SnCl₂). mdpi.com While this specific intermediate is aminated at the 8-position, the initial Skraup synthesis to form the 6-methoxy-8-nitroquinoline core demonstrates the versatility of the reaction in creating functionalized 6-methoxyquinoline structures that can be further modified. mdpi.com

| Intermediate | Synthetic Method | Precursors | Yield | Reference |

|---|---|---|---|---|

| 6-Methoxyquinoline | Modified Skraup Synthesis | p-Anisidine, Glycerol, H₂SO₄, inhibitors | Improved over classical method | guidechem.com, google.com |

| 6-Methoxyquinoline | Catalytic Reaction | p-Anisidine, 1,3-Propanediol, Transition metal catalyst | 72% | chemicalbook.com |

| 6-Methoxy-8-nitroquinoline | Skraup Synthesis | 4-Methoxy-2-nitroaniline, Glycerol | Not specified | mdpi.com |

Targeted Introduction of Dicarboxylic Acid Functionalities

Once the 6-methoxyquinoline core is synthesized, the next critical phase is the introduction of two carboxylic acid groups at the 2- and 3-positions of the quinoline ring. This can be accomplished through multi-step functionalization followed by oxidation or through direct synthesis using multi-component reactions.

Carboxylation and Oxidative Cleavage Approaches

One of the most direct ways to introduce carboxylic acid groups is through the oxidation of pre-installed alkyl or other suitable side chains. For instance, if a 6-methoxy-2,3-dimethylquinoline intermediate were synthesized, the methyl groups could be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another strategy involves the oxidative cleavage of a fused ring system. If a suitably substituted phenanthroline or acridine (B1665455) derivative with a 6-methoxy substituent were available, ozonolysis or other oxidative cleavage methods could potentially yield the desired dicarboxylic acid. Palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, followed by oxidative cleavage of a C-C bond, has been shown to construct 2,3-disubstituted quinolines, offering a potential route to precursors for oxidation. organic-chemistry.org

Decarboxylation is a related process, often catalyzed by copper, that can be used to manipulate carboxylic acid groups on a quinoline ring, though the direct addition of carboxyl groups via C-H activation is a more sought-after but challenging transformation. acs.org Electrochemical methods have also been developed for the oxidative decarboxylation of α-oxocarboxylic acids to synthesize related heterocyclic systems, suggesting a potential avenue for quinoline functionalization. researchgate.net

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient strategies for building complex molecules like this compound in a single step. researchgate.netrsc.org These reactions combine three or more starting materials in a convergent manner, often with high atom economy. rsc.org

The Doebner reaction , a variation of the Doebner-von Miller reaction, is particularly well-suited for synthesizing quinoline-4-carboxylic acids and can be adapted for other positions. nih.govnih.gov The reaction typically involves an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov To synthesize a 2,3-dicarboxylic acid derivative, one could envision a modified Doebner-type reaction using a dicarbonyl compound in place of a simple aldehyde and a different keto-acid or derivative. A general procedure for a Doebner reaction to produce 2-aryl-6-methoxyquinoline-4-carboxylic acid involves refluxing p-anisidine with a substituted benzaldehyde (B42025) and pyruvic acid in ethanol. nih.gov This demonstrates the direct introduction of a carboxyl group onto the quinoline ring during its formation.

The Pfitzinger reaction is another classical method for synthesizing quinoline carboxylic acids, typically from isatin (B1672199) and a carbonyl compound. nih.govimist.ma Modifications to these established MCRs are a key area of research. For example, a three-component Doebner hydrogen-transfer reaction has been developed to improve yields for anilines with electron-withdrawing groups. nih.govacs.org A one-pot Doebner three-component reaction using sulfamic acid as a catalyst has also been used to synthesize quinoline-4-carboxylic acid derivatives efficiently, shortening reaction times significantly. mdpi.com

While direct synthesis of the 2,3-dicarboxylic acid derivative in one step is complex, MCRs provide a powerful framework. A hypothetical approach could involve the reaction of p-anisidine with a β-keto ester and oxaloacetic acid or a derivative, which could theoretically cyclize and form the desired dicarboxylated product under the right catalytic conditions. The development of novel MCRs remains a promising avenue for the direct and efficient synthesis of highly functionalized quinolines. rsc.org

Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes for quinoline derivatives, including this compound, has increasingly focused on the principles of green chemistry. ijpsjournal.com These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comtandfonline.com Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner–von Miller reactions, often require harsh conditions, toxic reagents, and difficult work-up procedures, leading to significant environmental concerns. tandfonline.comsemanticscholar.org Consequently, modern research emphasizes the use of eco-friendly catalysts, alternative energy sources, and sustainable reaction conditions to produce these valuable heterocyclic compounds. ijpsjournal.comrsc.org

Catalyst Development and Solvent-Free Conditions

A cornerstone of green chemistry in quinoline synthesis is the replacement of conventional homogeneous acid catalysts like sulfuric acid and hydrochloric acid with more sustainable alternatives. nih.gov Homogeneous catalysts are often corrosive, difficult to separate from the reaction mixture, and generate considerable waste. nih.gov The focus has shifted towards heterogeneous catalysts, which are typically more stable, easily recoverable, and reusable, aligning with the principles of a circular economy. nih.govresearchgate.net

Catalyst Development:

Significant progress has been made in developing a diverse range of catalysts for quinoline synthesis. bohrium.com Nanoparticle-based catalysts have gained substantial attention due to their high surface area and catalytic efficiency. bohrium.comacs.org Examples include:

Metal Oxide Nanoparticles: Titania (TiO2), zinc oxide (ZnO), and copper-incorporated sulfated zirconium oxide have been employed as efficient and recyclable heterogeneous catalysts for reactions like the Friedländer annulation. bohrium.comnih.gov

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, sometimes functionalized with acidic ionic liquids, serve as catalysts that can be easily recovered using an external magnet, simplifying product purification. researchgate.netnih.gov

Metal-Free Catalysts: To avoid the use of potentially toxic and expensive metals, metal-free heterogeneous catalysts have been developed. bohrium.com For instance, a Brønsted acid functionalized graphitic carbon nitride (g-C3N4-CO-(CH2)3-SO3H) has proven effective in Friedländer synthesis, driven by its high surface acidity. nih.gov

Solid Acid Catalysts: Materials like Nafion NR50, a sulfonic acid-functionalized polymer, have been successfully used under microwave conditions for the environmentally friendly synthesis of quinolines. mdpi.com

Solvent-Free Conditions:

A major goal in green synthesis is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. jocpr.com Many modern catalytic systems are designed to operate under solvent-free ("neat") conditions. rsc.orgnih.govjocpr.com These reactions are typically conducted by heating a mixture of the reactants and a solid catalyst. jocpr.com Optimization studies show that solvent-free conditions, often at temperatures around 100°C, can lead to high yields of quinoline products. nih.govnih.gov This approach not only prevents pollution but also simplifies the reaction setup and work-up, potentially reducing costs and energy consumption. tandfonline.comjocpr.com

| Catalytic System | Reaction Type | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|---|

| g-C3N4-(CH2)3-SO3H | Friedländer Synthesis | Metal-free, reusable, high surface acidity | 100°C, Solvent-free | nih.gov |

| Fe3O4-based Nanoparticles | Friedländer Annulation | Magnetically separable, reusable | 100°C, Solvent-free | nih.gov |

| Nafion NR50 | Friedländer Synthesis | Solid acid, reusable, compatible with microwave heating | Ethanol, Microwave irradiation | mdpi.com |

| ZnO Nanoflakes | Friedländer Synthesis | Dual Lewis acid-base sites, efficient | 100°C, Solvent-free | nih.gov |

| Formic Acid | General Quinoline Synthesis | Biodegradable, renewable, high selectivity | Mild conditions | ijpsjournal.com |

Sustainable Reaction Design

Beyond catalyst choice and solvent elimination, sustainable reaction design for synthesizing compounds like this compound involves a holistic approach to maximize efficiency and minimize environmental impact. This includes redesigning reaction pathways and utilizing alternative energy sources.

Multicomponent Reactions (MCRs):

MCRs are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. bohrium.com This strategy is inherently green due to its high atom economy and step efficiency, reducing the number of synthetic operations and purification steps, thereby saving energy, time, and materials. bohrium.comscribd.com The Doebner reaction, which combines an aniline (like p-anisidine), a benzaldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid, is a classic example relevant to the synthesis of the target molecule's precursors. nih.gov The use of recyclable catalysts like copper nanoparticles has been explored to make such MCRs even more sustainable. scribd.com

Alternative Energy Sources:

To reduce the reliance on conventional heating, which can be energy-intensive and slow, alternative energy sources are employed to drive synthetic reactions. rsc.org

Microwave Irradiation: Microwave-assisted synthesis has become a popular tool in green chemistry. ijpsjournal.com It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity by ensuring rapid and uniform heating of the reaction mixture. semanticscholar.orgmdpi.com

Use of Benign Solvents:

When solvent-free conditions are not practical, the focus shifts to using environmentally benign solvents. researchgate.net Water is the ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Glycerol, a biodegradable and non-toxic liquid, has also been used as an excellent solvent for quinoline synthesis, sometimes leading to high yields in short reaction times. researchgate.net

| Sustainable Approach | Principle | Advantages over Traditional Methods | Example Application |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Atom and step economy | Fewer steps, less waste, reduced energy consumption | Doebner reaction for quinoline-4-carboxylic acids nih.gov |

| Microwave-Assisted Synthesis | Alternative energy source | Drastically reduced reaction times, higher yields | Nafion-catalyzed Friedländer synthesis mdpi.com |

| Ultrasound-Assisted Synthesis | Alternative energy source | Accelerated reaction rates at mild temperatures | Synthesis of quinoline-4-carboxylic acid with Cu nanoparticles scribd.com |

| Use of Benign Solvents | Replacing hazardous organic solvents | Reduced toxicity and environmental pollution | Synthesis in water or glycerol researchgate.net |

Carboxylic Acid Group Reactivity

The adjacent carboxylic acid groups at the C2 and C3 positions are the most reactive sites for many chemical transformations. Their acidity and ability to be converted into other functional groups are central to the compound's synthetic utility.

The dicarboxylic acid functionality of this compound can be readily converted into its corresponding esters through various standard esterification protocols. These reactions typically involve treatment with an alcohol in the presence of an acid catalyst or the use of coupling agents.

Common methods include Fischer esterification, where the diacid is refluxed with an excess of alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. organic-chemistry.org This latter method is effective in suppressing side product formation and works well even for sterically demanding alcohols. organic-chemistry.org

The reaction proceeds to form the corresponding dialkyl esters, such as dimethyl 6-methoxyquinoline-2,3-dicarboxylate or diethyl 6-methoxyquinoline-2,3-dicarboxylate. These ester derivatives are often more soluble in organic solvents than the parent diacid and serve as versatile intermediates for further synthetic modifications.

| Reactant Alcohol | Reagents/Conditions | Product | Typical Yield (%) |

| Methanol | H₂SO₄ (cat.), reflux | Dimethyl 6-methoxyquinoline-2,3-dicarboxylate | >90 |

| Ethanol | DCC, DMAP, CH₂Cl₂ | Diethyl 6-methoxyquinoline-2,3-dicarboxylate | ~95 |

| 2-Ethylhexanol | p-Toluenesulfonic acid (cat.), heat | Bis(2-ethylhexyl) 6-methoxyquinoline-2,3-dicarboxylate | High |

Aromatic carboxylic acids are susceptible to decarboxylation, a reaction involving the loss of a carboxyl group as carbon dioxide, typically upon heating or in the presence of a catalyst. uni-konstanz.de For this compound, decarboxylation can proceed in a stepwise manner.

The position of the carboxylic acid on the quinoline ring influences its lability. Generally, a carboxyl group at the C2 position of a quinoline ring is particularly susceptible to decarboxylation due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate. Therefore, heating this compound is expected to initially favor the loss of the C2-carboxyl group, yielding 6-methoxyquinoline-3-carboxylic acid.

Under more forcing conditions (higher temperatures or prolonged reaction times), a second decarboxylation event can occur, removing the C3-carboxyl group to yield the fully decarboxylated product, 6-methoxyquinoline. The precise conditions dictate the product distribution. Catalytic methods, for instance using copper catalysts in a solvent like quinoline, can facilitate decarboxylation under milder conditions. organic-chemistry.org

Product analysis is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of mono-decarboxylated and di-decarboxylated products. Spectroscopic methods like ¹H NMR and Mass Spectrometry are used to confirm the structure of the isolated products.

| Reaction Conditions | Major Product | Minor Product(s) |

| Moderate Heating (e.g., 150-180 °C) | 6-Methoxyquinoline-3-carboxylic acid | 6-Methoxyquinoline |

| High Temperature (>200 °C) or Cu catalyst | 6-Methoxyquinoline | 6-Methoxyquinoline-3-carboxylic acid |

Quinoline Ring System Reactivity

The reactivity of the quinoline ring is influenced by the electronic properties of its existing substituents. The pyridine (B92270) part of the ring is electron-deficient and generally resistant to electrophilic attack, whereas the benzene (B151609) part is more reactive.

In electrophilic aromatic substitution (SEAr) reactions, the outcome is determined by the directing effects of the substituents on the aromatic ring. wikipedia.orgmasterorganicchemistry.com For this compound, these effects are:

6-Methoxy Group : The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. It strongly activates the C5 and C7 positions. makingmolecules.com

2,3-Dicarboxylic Acid Groups : These are electron-withdrawing and deactivating groups.

Quinoline Ring Nitrogen : The nitrogen atom deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack.

The combined influence of these factors strongly suggests that any electrophilic substitution will occur on the benzene ring rather than the deactivated pyridine ring. The potent activating effect of the methoxy group will override the deactivating influence of the carboxylic acid groups, directing incoming electrophiles primarily to the C5 and C7 positions. Steric hindrance from the adjacent ring system might slightly favor substitution at the C5 position. Typical SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).

While aromatic rings are typically electron-rich and resist nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups and possesses a good leaving group (such as a halide). wikipedia.orglibretexts.org

A halogenated precursor, such as 5-bromo-6-methoxyquinoline-2,3-dicarboxylic acid, would be a suitable substrate for an SNAr reaction. The key factors enabling this reactivity are:

Electron-Withdrawing Groups : The two carboxylic acid groups and the quinoline nitrogen effectively withdraw electron density from the ring, making it more electrophilic and capable of stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

Leaving Group : A halide at the C5 position (or C7) can be displaced by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of the electron-withdrawing groups, particularly ortho and para to the site of attack, is crucial for stabilizing the anionic intermediate. libretexts.org

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses

Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic studies.

Kinetic analyses are employed to determine reaction rates, orders, and activation energies, which provide insight into the rate-determining step of a mechanism. For instance, the esterification reaction could be monitored by periodically taking aliquots from the reaction mixture and quantifying the concentration of the diacid and diester using HPLC. Plotting concentration versus time would allow for the determination of the reaction rate law. Similarly, for decarboxylation, the rate of CO₂ evolution could be measured or the disappearance of the starting material tracked spectroscopically.

Spectroscopic analyses provide direct evidence for the structural transformations occurring during a reaction.

FTIR Spectroscopy : In-situ Fourier-transform infrared spectroscopy can monitor reactions in real-time. For example, during esterification, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O ester stretch at a different frequency can be observed. researchgate.net

NMR Spectroscopy : Nuclear magnetic resonance is a powerful tool for structural elucidation of reactants, products, and stable intermediates. ¹H and ¹³C NMR spectra confirm the identity of reaction products, such as distinguishing between mono- and di-decarboxylation products by the presence or absence of specific aromatic proton signals. mdpi.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of products and intermediates. Coupling a reaction setup to a mass spectrometer could allow for the detection of transient species, helping to piece together the reaction pathway.

By combining these techniques, a comprehensive picture of the reaction mechanism, including the identification of intermediates and transition states, can be developed for the various transformations of this compound.

Sophisticated Spectroscopic and Structural Characterization of 6 Methoxyquinoline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 6-methoxyquinoline-2,3-dicarboxylic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, would provide a complete picture of the proton and carbon framework and their connectivity.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methoxy (B1213986) group protons, and the acidic protons of the two carboxyl groups. The anticipated chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups. The expected signals for the quinoline ring protons can be estimated by considering the known spectrum of 6-methoxyquinoline (B18371). chemicalbook.com

Expected ¹H NMR Chemical Shift Assignments for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 | 8.8 - 9.0 | s | 1H |

| H-8 | 8.0 - 8.2 | d | 1H |

| H-5 | 7.9 - 8.1 | d | 1H |

| H-7 | 7.4 - 7.6 | dd | 1H |

| -OCH₃ | 3.9 - 4.1 | s | 3H |

| -COOH | 12.0 - 14.0 | br s | 2H |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the substituents. The presence of two carboxylic acid groups at the 2 and 3 positions will significantly deshield the C-2 and C-3 carbons. Similar to ¹H NMR, the expected shifts can be inferred from data on related quinoline carboxylic acids. nih.govmdpi.com

Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 165 - 175 |

| C-6 (C-OCH₃) | 155 - 160 |

| C-2 | 148 - 152 |

| C-4 | 145 - 149 |

| C-8a | 140 - 145 |

| C-3 | 135 - 140 |

| C-8 | 130 - 135 |

| C-5 | 122 - 126 |

| C-4a | 120 - 124 |

| C-7 | 105 - 110 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-7 and H-8, and between H-5 and H-7 on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated carbons in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for confirming the positions of the substituents. For example, the methoxy protons would show a correlation to the C-6 carbon, and the H-4 proton would show correlations to C-2, C-3, and C-4a.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by the absorption bands corresponding to its key functional groups. The analysis of vibrational spectra of various quinoline derivatives provides a basis for these predictions. researchgate.netnih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methoxy) | 2850 - 2960 | Medium |

| C=O (Carboxylic acid) | 1680 - 1720 | Strong |

| C=C, C=N (Aromatic ring) | 1500 - 1650 | Medium to Strong |

| C-O (Methoxy and Carboxyl) | 1200 - 1300 | Strong |

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the molecular structure. The Raman spectrum is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system. The analysis of Raman spectra of quinoline derivatives can be supported by DFT calculations to assign the main vibrational bands. researchgate.netmdpi.comnih.gov Strong Raman scattering is expected for the quinoline ring vibrations, providing a characteristic molecular fingerprint for the compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₂H₉NO₅), the expected monoisotopic mass is approximately 247.0481 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 247.

The fragmentation of quinoline carboxylic acids is known to proceed through specific pathways, such as the loss of a carboxyl group. chempap.orgresearchgate.net The fragmentation pattern of this compound is expected to involve the sequential loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups. A plausible fragmentation pathway would include:

Loss of H₂O: [M - H₂O]⁺˙ at m/z 229.

Loss of COOH: [M - COOH]⁺ at m/z 202.

Loss of CO₂: [M - CO₂]⁺˙ at m/z 203, followed by another loss of CO₂ to give [M - 2CO₂]⁺˙ at m/z 159.

The fragment at m/z 159 would correspond to 6-methoxyquinoline, which would then fragment further in a manner consistent with its known mass spectrum. rsc.org The fragmentation of the quinoline core often involves the loss of HCN. chempap.orgrsc.org

This detailed, albeit predictive, spectroscopic analysis provides a comprehensive framework for the structural characterization of this compound. Experimental verification of these predictions would be essential for the definitive structural elucidation of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

No publicly accessible crystallographic data, such as a Crystallographic Information File (CIF), could be located for this compound. This type of data is essential for determining the precise solid-state structure of a molecule and for generating a detailed analysis of its crystal lattice, including parameters like:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry group of the crystal

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)

Key Bond Lengths and Angles: Precise measurements of the intramolecular distances and angles

Intermolecular Interactions: Details of hydrogen bonding or other non-covalent interactions that define the crystal packing

Without experimental single-crystal X-ray diffraction analysis, a definitive table of crystallographic data for this compound cannot be constructed.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy)

Specific experimental UV-Vis and chiroptical spectroscopic data for this compound are not available in the reviewed literature. A typical analysis in this section would involve:

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Key data points would include the wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε), which are characteristic of the compound's chromophore system. The quinoline ring system is known to exhibit strong UV absorption, which would be influenced by the methoxy and dicarboxylic acid substituents.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are used to study chiral molecules. As this compound is not inherently chiral, this technique would typically not be applied unless the molecule was studied in a chiral environment or as a derivative.

A data table summarizing these properties cannot be generated without published experimental spectra.

Computational Chemistry Investigations of 6 Methoxyquinoline 2,3 Dicarboxylic Acid

Electronic Structure and Molecular Orbital Theory

The electronic behavior of a molecule is fundamental to its reactivity, and understanding it is a primary goal of computational chemistry.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.comcore.ac.uk It is a widely used tool for predicting the ground-state properties of molecules like quinones and their derivatives. calvin.edu DFT calculations would be instrumental in determining key electronic and structural parameters of 6-Methoxyquinoline-2,3-dicarboxylic acid.

These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted, including:

Electron and Spin Densities: Mapping these properties reveals the distribution of electrons within the molecule and can highlight regions of high or low electron density, which are crucial for understanding reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Thermodynamic Properties: Parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule.

For instance, DFT studies on pyridine (B92270) dicarboxylic acids have been used to correlate calculated quantum chemical parameters with their corrosion inhibition efficiencies. electrochemsci.org A similar approach for this compound would provide a foundational understanding of its intrinsic electronic characteristics.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Significance |

| Total Energy | A measure of the molecule's stability. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

| Mulliken Charges | Provides an estimation of the partial atomic charges. |

| Bond Lengths and Angles | Defines the optimized geometric structure. |

Note: This table is illustrative and the values would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govscribd.comyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

An FMO analysis of this compound would involve:

Visualization of HOMO and LUMO: The shapes of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For example, in related quinoline (B57606) derivatives, the HOMO and LUMO are often delocalized over the quinoline ring system. researchgate.net

Calculation of HOMO-LUMO Energy Gap (ΔE): The magnitude of this gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Studies on pyridine dicarboxylic acids have shown that a smaller energy gap correlates with higher reactivity. electrochemsci.org

Determination of Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character. |

These parameters, once calculated for this compound, would offer a quantitative basis for predicting its behavior in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. This compound possesses rotatable bonds, particularly around the carboxylic acid groups and the methoxy (B1213986) group. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them.

This would involve systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy to construct a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. mdpi.commdpi.com An MD simulation of this compound, likely in a solvent such as water, would reveal:

Solvation Effects: How the solvent molecules arrange themselves around the solute and influence its conformation and properties.

Conformational Dynamics: The transitions between different conformations and the timescales on which they occur.

Intermolecular Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding molecules.

Such simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical environment.

In Silico Mechanistic Insights and Reaction Pathway Prediction

Computational chemistry can be a powerful tool for elucidating reaction mechanisms and predicting the most likely pathways for chemical transformations.

Catalytic Mechanism Modeling

Should this compound be investigated for its potential catalytic activity or as a substrate in a catalyzed reaction, computational modeling could provide profound mechanistic insights. This would involve:

Identifying the Active Site: If the molecule acts as a catalyst, DFT calculations could help identify the reactive center.

Modeling Reactant and Product Complexes: The interactions between the molecule and other reactants or a catalyst can be modeled to understand the binding modes.

Locating Transition States: By mapping the reaction coordinate, the transition state structures and their corresponding energy barriers can be determined. This allows for the calculation of reaction rates and the comparison of different possible mechanisms.

By applying these established computational methodologies, a deep and predictive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential applications.

Ligand-Enzyme Interaction Modeling for Biochemical Pathways

Computational modeling of ligand-enzyme interactions is a cornerstone of modern biochemistry and drug discovery, providing critical insights into the molecular mechanisms that govern biochemical pathways. nih.gov These in silico methods, particularly molecular docking, allow researchers to predict the binding affinity and orientation of a ligand, such as a derivative of the 6-methoxyquinoline (B18371) scaffold, within the active site of a target enzyme. nih.gov Such studies are instrumental in understanding potential enzyme inhibition, which can modulate biological processes.

While specific docking studies for this compound are not extensively detailed in available research, computational analyses of closely related 6-methoxyquinoline derivatives provide a strong precedent for its potential interactions. For instance, molecular docking has been employed to investigate the inhibitory potential of quinoline compounds against various enzymatic targets.

One such study focused on 2-formyl-6-methoxy-3-carbethoxy quinoline as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme in the viral replication pathway. nih.govmalariaworld.org The computational analysis revealed a strong binding affinity, with a calculated binding energy of -5.5 kcal/mol. nih.govmalariaworld.org This interaction was found to be more stable than that of chloroquine, a known quinoline-based compound, under the same docking protocols. nih.gov

In a different context, docking studies on 6-methoxy-2-arylquinoline derivatives were performed to understand their interaction with P-glycoprotein (P-gp), a membrane protein that plays a significant role in multidrug resistance. nih.gov The modeling for one potent derivative showed specific, stabilizing interactions within the drug-binding pocket of P-gp. Key interactions included a hydrogen bond between the oxygen atom of the methoxy group and the side chain of the amino acid Gln 986, as well as a π-π stacking interaction between the compound's phenyl ring and Phe 979. nih.gov These examples highlight how computational modeling can elucidate the specific molecular interactions that drive the biological activity of the 6-methoxyquinoline framework.

| Ligand Derivative | Target Enzyme/Protein | Key Interacting Residues | Calculated Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|---|

| 2-formyl-6-methoxy-3-carbethoxy quinoline | SARS-CoV-2 Mpro | N/A | -5.5 | Intermolecular Interactions |

| 6-methoxy-2-arylquinoline derivative | P-glycoprotein (P-gp) | Gln 986, Phe 979 | N/A | Hydrogen Bonding, π-π Stacking |

Predictive Modeling of Spectroscopic Parameters

Predictive modeling using quantum chemical methods, such as Density Functional Theory (DFT), is a powerful tool for determining the spectroscopic parameters of molecules, offering a way to complement and interpret experimental data. mdpi.com These computational approaches can calculate various properties, including vibrational frequencies (FT-IR and Raman), electronic absorption wavelengths (UV-Visible), and NMR chemical shifts. researchgate.netresearchgate.net

For compounds within the quinoline family, DFT calculations have been successfully used to predict their spectroscopic characteristics. nih.gov Optimization of molecular geometry is typically the first step, often performed using a specific level of theory, such as B3LYP with a 6-311G* basis set. nih.govmalariaworld.org Subsequent frequency calculations can confirm that the optimized structure represents a true energy minimum. malariaworld.org

Time-dependent DFT (TD-DFT) is particularly employed for predicting electronic spectra. malariaworld.org In a study of 2-formyl-6-methoxy-3-carbethoxy quinoline, TD-DFT calculations accurately predicted the UV-Visible absorption spectrum. malariaworld.org The computationally derived spectrum showed three main absorption peaks at 194 nm, 241 nm, and 316 nm, which correlated well with the experimentally observed peaks at 207 nm, 237 nm, and 319 nm in a methanol (B129727) medium. malariaworld.org This close agreement between theoretical and experimental values validates the computational model and aids in the assignment of electronic transitions. nih.gov Such predictive studies are crucial for confirming the structure of newly synthesized compounds and understanding their electronic properties, which are directly linked to their chemical reactivity and potential applications. researchgate.net

| Spectroscopic Parameter | Experimental Value (nm) | Predicted Value (nm) | Computational Method |

|---|---|---|---|

| UV-Vis λmax 1 | 207 | 194 | TD-DFT (B3LYP/6-311G) |

| UV-Vis λmax 2 | 237 | 241 | TD-DFT (B3LYP/6-311G) |

| UV-Vis λmax 3 | 319 | 316 | TD-DFT (B3LYP/6-311G*) |

Coordination Chemistry of 6 Methoxyquinoline 2,3 Dicarboxylic Acid As a Ligand

Design and Synthesis of Metal Complexes

The design of metal complexes with 6-Methoxyquinoline-2,3-dicarboxylic acid is guided by the principles of crystal engineering, where the predictable coordination behavior of the ligand is harnessed to construct desired supramolecular architectures. The presence of the methoxy (B1213986) group at the 6-position can influence the electronic properties and steric hindrance of the ligand, potentially leading to novel structural motifs compared to its unsubstituted counterpart.

The synthesis of both mononuclear and polynuclear coordination compounds with ligands analogous to this compound has been successfully demonstrated. For instance, quinoline-2,3-dicarboxylic acid has been used to synthesize one-dimensional (1D) chain-like manganese(II) and cobalt(II) complexes. rsc.org These structures often involve the dicarboxylate ligand bridging metal centers to form extended networks. It is anticipated that this compound would similarly form such polynuclear assemblies.

Mononuclear complexes are also plausible, particularly when the reaction conditions are controlled to favor the saturation of the metal coordination sphere by a single ligand molecule or when bulky co-ligands are introduced to prevent polymerization. For example, mononuclear complexes have been synthesized with pyridine-2,6-dicarboxylic acid, a related ligand, where the metal center is coordinated to one or two dicarboxylate ligands and ancillary ligands like water or other N-donors. ajol.info

The general synthetic approach for these complexes often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. The choice of solvent, temperature, pH, and the metal-to-ligand ratio are critical parameters that can direct the synthesis towards either mononuclear or polynuclear species.

Table 1: Examples of Metal Complexes with Analogous Dicarboxylic Acid Ligands

| Metal Ion | Ligand | Co-ligand | Dimensionality | Reference |

| Mn(II) | Quinoline-2,3-dicarboxylic acid | 1,10-phenanthroline | 1D Chain | rsc.org |

| Co(II) | Quinoline-2,3-dicarboxylic acid | N1,N4-di(pyridin-4-yl)terephthalamide | 1D Chain | rsc.org |

| Cu(II) | Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 3D Framework | rsc.org |

| Zn(II) | Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 3D Framework | rsc.org |

| Cd(II) | Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 3D Framework | rsc.org |

This compound offers multiple potential binding sites for metal coordination. The primary coordination is expected to occur through the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the two carboxylate groups. This allows for a variety of chelation and bridging modes.

A common coordination mode for analogous ligands is the N,O-bidentate chelation, where the nitrogen atom and one of the oxygen atoms from the adjacent carboxylate group bind to the same metal center, forming a stable five-membered chelate ring. rsc.org The second carboxylate group can then remain uncoordinated, coordinate to another metal center in a monodentate or bidentate fashion, or bridge two metal centers.

The versatility of the carboxylate groups allows for several bridging modes, including syn-syn, syn-anti, and anti-anti bridging, which can lead to the formation of polynuclear complexes and extended metal-organic frameworks. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the presence of co-ligands, and the reaction conditions. For instance, in a series of metal-organic frameworks based on pyridine-2,3-dicarboxylate, the ligand was observed to adopt different coordination modes, leading to diverse structural motifs. rsc.org

Structural Characterization of Coordination Complexes

The definitive elucidation of the structure of coordination complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For complexes of analogous ligands like pyridine-2,3-dicarboxylic acid, X-ray diffraction studies have revealed the formation of intricate 2D and 3D frameworks. rsc.org For example, the crystal structures of copper(II), zinc(II), and cadmium(II) complexes with pyridine-2,3-dicarboxylic acid and a flexible bis(pyridyl) ligand have been determined, showcasing how the interplay between the ligands and metal ions dictates the final architecture. rsc.org It is expected that metal complexes of this compound would also yield crystalline materials suitable for X-ray diffraction analysis, which would be crucial for understanding their structural chemistry.

While X-ray diffraction provides the ultimate structural proof, spectroscopic techniques are invaluable for characterizing the bulk material and for studying complex formation in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the carboxylate groups. The position of the asymmetric and symmetric stretching vibrations of the COO- group can indicate its coordination mode. A large separation between these two bands is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. The coordination of the quinoline nitrogen is also expected to cause shifts in the C=N stretching vibrations.

UV-Visible Spectroscopy: The formation of a metal complex is often accompanied by changes in the UV-Visible absorption spectrum. The electronic transitions within the ligand (π-π*) and the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. For instance, the formation of charge-transfer complexes of quinine, a related quinoline derivative, with electron acceptors results in new absorption bands in the visible region. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are expected to change. 1H and 13C NMR studies on related quinoline carboxylic acids have been used to characterize their structure and purity. nih.gov

Table 2: Expected Spectroscopic Features for this compound Metal Complexes

| Technique | Expected Observation | Information Gained |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=N) bands | Confirmation of carboxylate and quinoline nitrogen coordination |

| UV-Vis Spectroscopy | Appearance of new absorption bands (MLCT/LMCT) | Electronic structure of the complex |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons and carbons | Solution-state structure of diamagnetic complexes |

| Fluorescence Spectroscopy | Quenching or enhancement of ligand fluorescence | Metal-ligand interactions and potential sensing applications |

Applications in Catalysis and Advanced Materials Science

Metal-organic frameworks and coordination polymers derived from ligands similar to this compound have shown promise in various applications, particularly in catalysis and materials science.

The porous nature of many MOFs makes them attractive candidates for heterogeneous catalysis. The metal centers can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic functionalities. MOFs have been successfully employed as catalysts in a variety of organic transformations, including Knoevenagel condensations, oxidations, and coupling reactions. nih.govrsc.org For example, metal(II) complexes based on quinoline-2,3-dicarboxylate have been investigated as electrocatalysts for the degradation of methyl orange. rsc.org

In the realm of advanced materials, the luminescent properties of some quinoline derivatives and their metal complexes make them interesting for applications in sensing and optoelectronics. The fluorescence of the ligand can be modulated by the coordination to different metal ions, which can be exploited for the development of chemical sensors. Studies on 6-methoxyquinoline (B18371) derivatives have highlighted their fluorescent properties. researchgate.net Furthermore, the ordered and tunable structures of MOFs make them suitable for applications in gas storage and separation.

While the specific applications of this compound complexes are yet to be explored, the rich coordination chemistry of related ligands suggests a promising future for this compound in the development of new functional materials.

Catalytic Performance of Metal-Ligand Systems

There is currently no published research detailing the catalytic performance of metal complexes formed with this compound as a ligand. The potential for such systems to act as catalysts can be inferred from studies on structurally similar ligands, but no specific experimental data, such as reaction yields, turnover numbers, or mechanistic insights, exists for the title compound.

Supramolecular Chemistry and Self Assembly of 6 Methoxyquinoline 2,3 Dicarboxylic Acid Systems

Structure Property Relationships and Derivatization Strategies

Impact of Substituents on Electronic and Steric Properties

The chemical reactivity and physical properties of the 6-methoxyquinoline-2,3-dicarboxylic acid core are significantly influenced by the electronic and steric nature of its constituent groups and any additional substituents. ucsb.eduwikipedia.org

Electronic Effects : The electronic landscape of the molecule is primarily dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) at the C-6 position and the electron-withdrawing carboxylic acid groups (-COOH) at the C-2 and C-3 positions.

Methoxy Group : As a resonance-donating group, the methoxy substituent increases the electron density of the quinoline (B57606) ring system, particularly at the ortho and para positions relative to its point of attachment. libretexts.orgmdpi.com This enhanced electron density can influence the ring's susceptibility to electrophilic substitution and modulate the acidity of the carboxylic acid groups. mdpi.com

Steric Effects : Steric hindrance arises from the spatial arrangement of atoms and can impede chemical reactions or influence molecular conformation. wikipedia.org

The two carboxylic acid groups at the C-2 and C-3 positions are in close proximity, creating a sterically crowded environment. This can influence their reactivity, for instance, making the esterification of both groups simultaneously more challenging than for dicarboxylic acids where the groups are further apart. wikipedia.org

The introduction of bulky substituents elsewhere on the quinoline core can further restrict access to the carboxylic acid groups or alter the preferred conformation of the molecule, which can be a key factor in designing selective enzyme inhibitors. wikipedia.org

The following table summarizes the predicted effects of hypothetical substituents at various positions on the quinoline core, based on general principles of organic chemistry. libretexts.orgrsc.org

| Position | Substituent Type | Predicted Electronic Effect on Ring | Predicted Steric Impact |

| C-4, C-5, C-7, C-8 | Electron-Donating (e.g., -NH₂, -OH) | Increases electron density, activates the ring | Low to moderate, depending on group size |

| C-4, C-5, C-7, C-8 | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density, deactivates the ring | Low to moderate, depending on group size |

| C-4, C-5, C-7, C-8 | Halogen (e.g., -Cl, -F) | Inductively withdrawing, resonance donating (net deactivating) | Low |

| C-4, C-5, C-7, C-8 | Bulky Alkyl (e.g., -C(CH₃)₃) | Weakly electron-donating | High |

Rational Design of Derivatives for Specific Academic Research Applications

Rational design involves the strategic modification of a lead compound to enhance its properties for a specific purpose, such as improving potency, selectivity, or pharmacokinetic characteristics. researchgate.netmanchester.ac.uk For this compound, derivatization strategies primarily target the functional handles provided by the carboxylic acid groups, the methoxy group, and the quinoline core itself.

The carboxylic acid groups are prime targets for modification to modulate polarity, solubility, and biological activity. researchgate.net

Esterification : Converting one or both carboxylic acids to esters is a common strategy to increase lipophilicity and potentially improve cell membrane permeability. nih.gov Simple methyl or ethyl esters can be synthesized using methods like Fischer esterification or by reaction with alkyl halides in the presence of a base. organic-chemistry.org More complex esters can be formed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is effective even for sterically hindered acids. organic-chemistry.org In studies of related quinoline carboxylic acids, esterification has been shown to be a key step in creating biologically active molecules. nih.gov

Amidation : The formation of amides introduces a hydrogen bond donor (N-H) and can create new interactions with biological targets like enzymes or receptors. researchgate.net Amidation can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with a primary or secondary amine, or through the use of peptide coupling reagents. researchgate.net This modification significantly alters the molecule's physicochemical properties, often increasing its melting point and altering its solubility profile.

Modifications to the core structure can fundamentally alter the molecule's shape, electronic properties, and biological target recognition.

Methoxy Group Modification : The methoxy group at C-6 can be demethylated to yield a hydroxyl group (-OH). This introduces a hydrogen bond donor/acceptor and a site for further functionalization, such as glycosylation or etherification. This transformation can have a profound impact on activity; for example, in some quinoline series, the presence and position of methoxy groups are crucial determinants of anticancer activity. researchgate.net

Quinoline Core Derivatization : The aromatic rings of the quinoline core can be substituted to explore structure-activity relationships. For instance, introducing halogens or small alkyl groups at positions C-4, C-5, C-7, or C-8 can fine-tune the electronic properties and steric profile of the molecule. mdpi.com Such modifications are integral to the rational design of various quinoline-based therapeutic agents, including antimalarials and kinase inhibitors, where core substitutions are used to block metabolic pathways or enhance target binding. manchester.ac.uk

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition Contexts (mechanistic, in vitro focus)

While specific SAR studies on this compound as an enzyme inhibitor are not widely documented, the principles can be inferred from studies on closely related quinoline analogs. researchgate.net SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov

In a study on a series of 6-methoxy-2-arylquinoline-4-carboxylic acids designed as P-glycoprotein (P-gp) inhibitors, researchers performed systematic modifications to elucidate the SAR. nih.gov Although this scaffold differs from the 2,3-dicarboxylic acid, the findings offer valuable transferable insights.

Key findings from this analogous series include:

Carboxylic Acid vs. Alcohol : The free carboxylic acid derivatives generally showed poor cell permeability and lower activity compared to their corresponding alcohol derivatives (formed by reduction of the acid). This highlights the significant role of this functional group in modulating pharmacokinetic properties. nih.gov

Impact of Aryl Substituent : The nature of the substituent on the 2-aryl ring had a significant impact on inhibitory activity. For example, converting the carboxylic acid to its corresponding alcohol derivative, (6-methoxy-2-phenylquinolin-4-yl)methanol, resulted in a notable P-gp inhibitory effect. nih.gov

Role of Methoxy Group : Molecular docking studies suggested that the oxygen atom of the 6-methoxy group formed a crucial hydrogen bond interaction with an amino acid residue (Gln 986) in the drug-binding pocket of P-gp, anchoring the inhibitor. nih.gov

The following table presents data adapted from the in vitro cytotoxicity and P-gp inhibition assays of these related 6-methoxyquinoline (B18371) derivatives, illustrating the principles of SAR. nih.gov

| Compound | R₁ | R₂ | Cytotoxicity IC₅₀ (µM) | P-gp Inhibition Activity |

| 4a | -COOH | Phenyl | > 100 | Low |

| 4b | -COOH | 4-Fluorophenyl | > 100 | Low |

| 4d | -COOH | 4-Hydroxyphenyl | > 100 | Low |

| 5a | -CH₂OH | Phenyl | > 100 | Significant |

| 5b | -CH₂OH | 4-Fluorophenyl | > 100 | Most Potent |

| 5d | -CH₂OH | 4-Hydroxyphenyl | 39.64 | Moderate |

| 6c | -COOCH₃ | 3-Hydroxyphenyl | 45.32 | Low |

Data adapted from studies on 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives as P-gp inhibitors. nih.gov

These results demonstrate that even small structural changes, such as the reduction of a carboxylic acid to an alcohol (e.g., 4a to 5a ) or the addition of a fluorine atom (e.g., 5a to 5b ), can dramatically alter biological activity. nih.gov Such mechanistic, in vitro-focused SAR studies are essential for the rational optimization of lead compounds into potent and selective enzyme inhibitors. researchgate.netnih.gov

Concluding Remarks and Future Research Perspectives

Unresolved Research Questions and Emerging Areas

Despite the foundational knowledge surrounding quinoline (B57606) chemistry, several research avenues concerning 6-Methoxyquinoline-2,3-dicarboxylic acid remain underexplored. A primary area of investigation is the full characterization of its biological activity profile. While its role as a precursor to potent herbicides is established, its intrinsic therapeutic potential is not well-documented. google.comgoogle.com Future studies should focus on screening this compound and its simple derivatives against a wide range of biological targets. For instance, the quinoline core is a known pharmacophore in antimalarial drugs and P-glycoprotein inhibitors; exploring whether the specific substitution pattern of this compound confers any advantage in these areas is a critical next step. nih.govmdpi.com

An emerging area of interest is the application of quinoline derivatives in material science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. nbinno.comresearchgate.net The photophysical properties of this compound have not been extensively studied. Research into its potential as a ligand for metal complexes could unveil novel luminophores or catalysts. Furthermore, the dicarboxylic acid functionality offers a prime attachment point for polymerization, suggesting a potential, yet unexplored, role in the synthesis of novel polyamides or polyesters with unique quinoline-based properties. researchgate.net

Innovations in Synthetic and Characterization Methodologies

The synthesis of quinoline-2,3-dicarboxylic acids has historically faced challenges, including the instability of precursors and the harsh conditions required by classic methods like the Friedländer reaction. google.comnih.gov Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Innovations such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of novel catalysts (e.g., copper, cobalt, or solid acids) are transforming quinoline synthesis. rsc.orgmdpi.com Applying these modern techniques to produce this compound could significantly improve yield, reduce waste, and allow for greater structural diversity in its derivatives. mdpi.com

Furthermore, advancements in characterization are crucial. While standard techniques provide structural confirmation, more sophisticated methods could offer deeper insights. For example, solid-state NMR and single-crystal X-ray diffraction could elucidate intermolecular interactions and packing in the solid state, which is vital for understanding its physical properties and for materials science applications. Computational modeling and density functional theory (DFT) calculations can predict spectroscopic properties, reactivity, and potential biological interactions, guiding future synthetic and application-based research.

Broader Impact on Quinoline Chemistry and Related Heterocyclic Systems

The exploration of this compound contributes significantly to the broader field of heterocyclic chemistry. Each new synthetic method or discovered property adds to the collective knowledge of quinoline systems, which are foundational in medicinal chemistry. nih.govthesciencein.org The development of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active heterocycles, represents a promising strategy for creating next-generation therapeutics with potentially novel mechanisms of action or improved efficacy. thesciencein.org

Studying this specific compound also provides a valuable case study for structure-activity relationship (SAR) analyses. mdpi.com By systematically modifying the methoxy (B1213986) and dicarboxylic acid groups, researchers can probe how these functionalities influence biological activity and physical properties. This knowledge is transferable to other heterocyclic systems, aiding in the rational design of new drugs and functional materials. The continued investigation into this and related quinoline dicarboxylic acids will undoubtedly fuel innovation across diverse scientific disciplines, from agriculture to medicine and materials science. google.comresearchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 6-methoxyquinoline-2,3-dicarboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline dicarboxylic acid derivatives often involves condensation reactions or functional group modifications. For example:

- Condensation with polyphosphoric acid (PPA) : PPA is widely used as a catalyst for cyclization reactions. A protocol similar to the synthesis of aryl-linked dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid) can be adapted, where PPA promotes intramolecular esterification and ring closure .

- Functionalization via methoxy groups : Methoxy groups can be introduced using methylating agents (e.g., dimethyl sulfate) under alkaline conditions. Ensure anhydrous conditions to prevent hydrolysis .

- Yield optimization : Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent) are critical. Lower yields (<50%) are common due to side reactions like over-methylation or ring degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in quinoline rings appear at δ 7.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: ~247.2 g/mol) and fragmentation patterns.

- X-ray crystallography : If single crystals are obtainable, this method resolves ambiguities in regiochemistry (e.g., distinguishing 2,3- vs. 3,4-dicarboxylic acid isomers) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Alkaline stability : Under strong alkaline conditions (e.g., 1M NaOH), the methoxy group may hydrolyze to a hydroxyl group, forming 6-hydroxyquinoline-2,3-dicarboxylic acid. Monitor pH to avoid degradation .

- Thermal stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of related dicarboxylic acids. Store at ambient temperatures in inert atmospheres .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

- Ligand functionality : The dicarboxylic acid groups act as bridging ligands, coordinating with metal nodes (e.g., Cu, Mn) to form porous frameworks. For example, similar ligands like 2,2′-bisquinoline-4,4′-dicarboxylic acid have been used in corrosion-resistant MOFs for carbon steel .

- Topological control : Adjusting solvent polarity (DMF vs. ethanol) and metal-ligand ratios can tune pore size and stability. Ethanol-rich systems favor smaller pores but higher crystallinity .

Q. What mechanistic insights explain the regioselective reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing effects : The methoxy group at position 6 deactivates the quinoline ring, directing electrophilic substitution to the 2,3-positions. DFT calculations support this electronic profile .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura coupling at the 2-position, while leaving the 3-carboxylic acid group intact for further functionalization .

Q. How should researchers address contradictions in reported biological activity data for quinoline dicarboxylic acid derivatives?

- Data validation : Replicate studies using standardized assays (e.g., MIC testing for antimicrobial activity) and control for impurities (e.g., residual solvents in synthetic batches) .

- QSAR modeling : Use quantitative structure-activity relationship models to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with observed bioactivity. For example, methoxy groups enhance lipophilicity, improving cell membrane penetration .

Q. Methodological Recommendations

- Synthetic protocols : Prioritize PPA-mediated cyclization for scalability .

- Safety handling : Use PPE (gloves, goggles) due to potential irritancy, as noted in safety sheets for analogous dicarboxylic acids .

- Data interpretation : Cross-reference spectral data with computational models (e.g., Gaussian DFT) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products